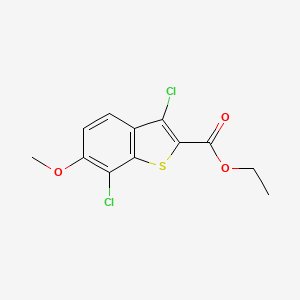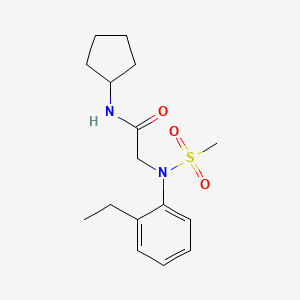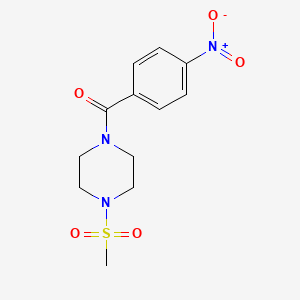![molecular formula C19H18O3 B5747630 4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one CAS No. 6145-47-7](/img/structure/B5747630.png)
4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one is a chemical compound that belongs to the class of flavones. It is also known as flavokawain B and is found in the kava plant (Piper methysticum). Kava is a traditional drink that has been used for centuries in the South Pacific region for its relaxing and sedative effects. Flavokawain B has gained attention in recent years due to its potential therapeutic properties and has been the subject of extensive scientific research.
Wirkmechanismus
The mechanism of action of flavokawain B is not fully understood. However, research has suggested that it works by inhibiting various signaling pathways involved in cell growth and survival. It has also been found to induce cell death in cancer cells by activating the apoptotic pathway.
Biochemical and Physiological Effects
Flavokawain B has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. Additionally, it has been found to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using flavokawain B in lab experiments is its potential therapeutic properties. It has been found to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a potential treatment for various diseases. Additionally, it is a natural compound found in the kava plant, which makes it a safer alternative to synthetic compounds. However, one limitation is that it can be difficult to obtain pure flavokawain B from the kava plant, which can make it challenging to conduct experiments.
Zukünftige Richtungen
There are several potential future directions for research on flavokawain B. One area of research is the development of flavokawain B as a potential treatment for cancer. Further studies are needed to determine its effectiveness in treating various types of cancer and to identify the optimal dosage and administration route. Another area of research is the development of flavokawain B as a potential treatment for inflammatory diseases such as arthritis. Additionally, further studies are needed to determine its safety and potential side effects.
Synthesemethoden
Flavokawain B can be synthesized from the roots of the kava plant using various extraction methods. One of the most common methods is the use of organic solvents such as ethanol or methanol to extract the compounds from the plant material. The extract is then purified using column chromatography to isolate flavokawain B.
Wissenschaftliche Forschungsanwendungen
Flavokawain B has been studied extensively for its potential therapeutic properties. It has been found to have anti-cancer, anti-inflammatory, and anti-microbial properties. Research has shown that flavokawain B can induce apoptosis (cell death) in cancer cells, making it a potential treatment for various types of cancer. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, flavokawain B has been found to have anti-microbial properties, making it a potential treatment for bacterial infections.
Eigenschaften
IUPAC Name |
4-ethyl-7-[(3-methylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-3-15-10-19(20)22-18-11-16(7-8-17(15)18)21-12-14-6-4-5-13(2)9-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBTYNQXTGUTKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977013 |
Source


|
| Record name | 4-Ethyl-7-[(3-methylphenyl)methoxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6145-47-7 |
Source


|
| Record name | 4-Ethyl-7-[(3-methylphenyl)methoxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5747566.png)
![N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5747571.png)
![1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B5747576.png)
![{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5747584.png)

![N-[3-(3,4-dimethylbenzoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5747597.png)
![N-[4-(dimethylamino)phenyl]-2-methoxyacetamide](/img/structure/B5747618.png)




![6-[(2-chlorobenzyl)thio]-7H-purine](/img/structure/B5747646.png)